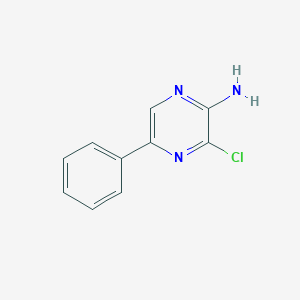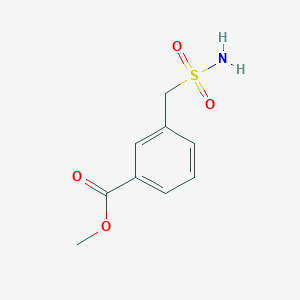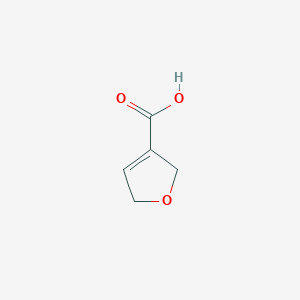
2,5-Dihydrofuran-3-carboxylic acid
Descripción general
Descripción
2,5-Dihydrofuran-3-carboxylic acid is a solid compound with a molecular weight of 114.1 .
Synthesis Analysis
The synthesis of this compound involves catalytic protodeboronation of alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H6O3 . The InChI code for this compound is 1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7) .Physical And Chemical Properties Analysis
This compound is a solid compound stored at room temperature . It has a molecular weight of 114.1 .Aplicaciones Científicas De Investigación
Pharmaceutical and Polymer Industries
Furan carboxylic acids, including 2,5-Dihydrofuran-3-carboxylic acid, are notable biobased building blocks in the pharmaceutical and polymer industries. Research has shown that enzyme cascade systems can synthesize furan carboxylic acids from hydroxymethylfurfural, a key precursor, with high efficiency and yield (Jia et al., 2019).
Synthesis of Derivatives
New methods have been developed for synthesizing derivatives of this compound. For instance, a synthesis method for 3-aryl-2,5-dihydrofurans involves ring contraction, highlighting potential biological activities of these compounds (Chang, Lin, & Pai, 2006).
Renewable Sources and Biomass Utilization
Innovative approaches are being explored to utilize this compound derivatives from renewable sources like cellulose. This includes the synthesis of new sugar amino acids, which can lead to the creation of peptidomimetics with potential applications in various fields (Defant et al., 2011).
Chemical Industry Applications
The chemistry of furfural-derived compounds, including those related to this compound, shows a vast field of application in the chemical industry. These compounds play a role in the synthesis of various industrially relevant materials (Lewkowski, 2003).
Biological Active Compound Synthesis
There has been significant research into synthesizing biologically active compounds using this compound derivatives. An efficient and environmentally friendly method has been developed for synthesizing compounds with potential biological activities (Tokmajyan & Karapetyan, 2017).
Biomass-Derived Furancarboxylic Acids
This compound and its derivatives are being studied for their potential in the catalytic reduction systems. This includes preserving the carboxyl groups while reducing other components, which has significant implications for biomass conversions (Nakagawa, Yabushita, & Tomishige, 2021).
Scientific Research Applications of this compound
Biobased Building Blocks in Industry
This compound and related furan carboxylic acids are promising biobased building blocks in the pharmaceutical and polymer industries. A study explored the controlled synthesis of these acids from 5-hydroxymethylfurfural using a dual-enzyme cascade system, achieving high yields over 95% (Jia, Zong, Zheng, & Li, 2019).
Synthesis of Derivatives for Biological Activities
A method for synthesizing 3-aryl-2,5-dihydrofurans through ring contraction of 4-aryl-3,6-dihydro-2H-pyrans has been developed, with potential for creating biologically active compounds (Chang, Lin, & Pai, 2006).
Renewable Sources and Biomass Conversion
Using catalytic pyrolysis of cellulose, a renewable source, researchers synthesized a new δ-sugar amino acid derivative, showcasing its potential for developing peptidomimetics with restricted structures (Defant et al., 2011).
Chemical Industry Applications
The chemistry of furfural derived compounds, including this compound, plays a significant role in the chemical industry, with applications spanning over a century and involving both academic and industrial research (Lewkowski, 2003).
Development of Biological Active Compounds
A convenient and efficient method for synthesizing compounds with 2-imino-2,5-dihydrofuran, aromatic, sulfamoyl, and heterocyclic fragments has been presented, offering a pathway to potent biologically active compounds (Tokmajyan & Karapetyan, 2017).
Catalytic Reduction Systems
Research on the catalytic reduction systems of 2-furancarboxylic acid and 2,5-furandicarboxylic acid has shown the potential for producing valuable chemicals from biomass-derived furancarboxylic acids while retaining the carboxyl groups (Nakagawa, Yabushita, & Tomishige, 2021).
Safety and Hazards
Direcciones Futuras
Furan platform chemicals, including 2,5-Dihydrofuran-3-carboxylic acid, are being explored for their potential in replacing traditional resources such as crude oil with biomass . This involves the transition from petroleum refineries to biorefineries . The manufacture and uses of furan platform chemicals directly available from biomass are being investigated .
Mecanismo De Acción
Target of Action
It is known that furan derivatives, such as benzofuran compounds, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have been found to have significant cell growth inhibitory effects on various types of cancer cells .
Mode of Action
It is known that furan derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit dramatic anticancer activities, indicating their potential to interact with cellular targets and induce changes that inhibit cell growth .
Biochemical Pathways
Furan derivatives are known to impact various biochemical pathways, leading to downstream effects such as cell growth inhibition .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that furan derivatives can have significant effects on cell growth, particularly in the context of cancer cells .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
Análisis Bioquímico
Biochemical Properties
Furan derivatives have been shown to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Furan derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2,5-dihydrofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPHHRYBFDWNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some natural sources of 2,5-dihydrofuran-3-carboxylic acid derivatives?
A1: Several lichen species, particularly those belonging to the genus Parmotrema and Xanthoparmelia, have been identified as sources of this compound derivatives. For instance, (+)-praesorediosic acid and (+)-protopraesorediosic acid were isolated from the lichen Parmotrema praesorediosum []. Similarly, constipatic acid, protoconstipatic acid, and dehydroconstipatic acid were found in various Xanthoparmelia lichens [].
Q2: Have any novel this compound derivatives been discovered from other natural sources?
A2: Yes, asperpene E, isolated from the marine fungus Aspergillus sp. SCS-KFD66, represents the first natural product with a 2-substituted-5-oxo-4-phenyl-2,5-dihydrofuran-3-carboxylic acid skeleton []. This discovery highlights the potential of marine organisms as sources of novel chemical entities.
Q3: What synthetic approaches have been explored for this compound derivatives?
A3: Research demonstrates the synthesis of alkali metal salts of specific 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylic acid esters starting from malonic acid esters []. This multistage method avoids the isolation of intermediates, potentially offering a more efficient synthetic route.
Q4: Can you elaborate on the chemical reactions involving this compound derivatives?
A4: Studies have explored the cyclopropanation of N-substituted 3-aryl-2-cyanoprop-2-enamides and derivatives of 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid with bromine-containing zinc enolates []. This reaction holds promise for synthesizing structurally diverse compounds with potential biological activities.
Q5: Are there any potential applications of this compound derivatives in medicinal chemistry?
A5: While specific details about the medicinal chemistry applications are limited in the provided research, the isolation of asperpene E from a marine fungus and its unique structural features suggest potential for biological activity []. Further investigations are needed to explore its therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



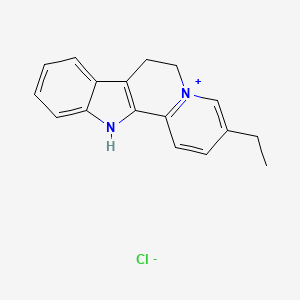

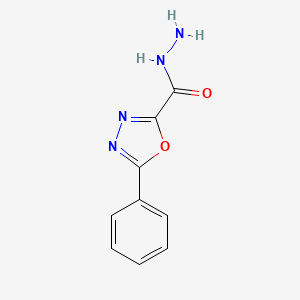
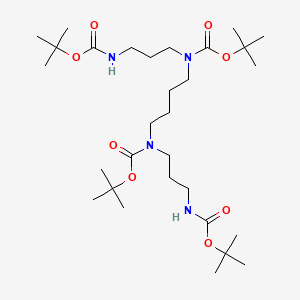
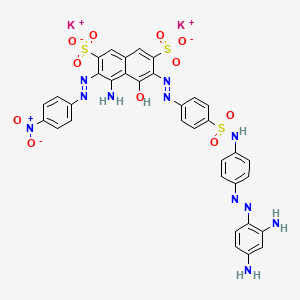
![2-[(2-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B3373286.png)
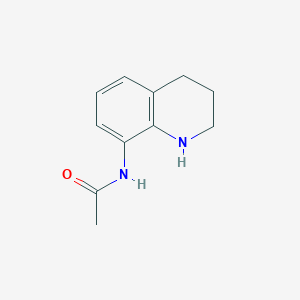
![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3373315.png)
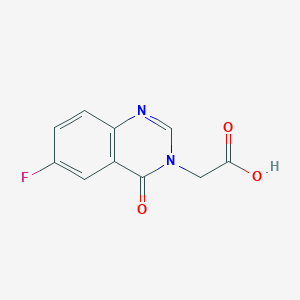
![tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate](/img/structure/B3373322.png)
